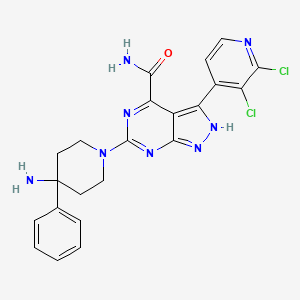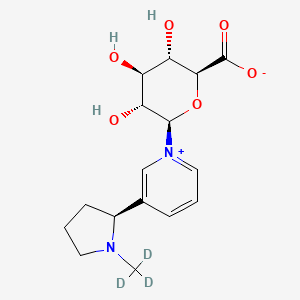
(S)-Nicotine-d3 N-Beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotine is a naturally occurring alkaloid found predominantly in the tobacco plant (Nicotiana tabacum). It is a colorless, oily liquid in its pure form and turns brown upon exposure to air. Nicotine is known for its stimulant and addictive properties, making it the primary addictive component in tobacco products .
準備方法
Synthetic Routes and Reaction Conditions
Nicotine can be synthesized through various methods. One common synthetic route involves the reaction of nicotinate ester with N-vinyl-2-pyrrolidinone in the presence of a base and a solvent. This reaction forms a mixture that is further processed to yield nicotine . Another method involves the preparation of 4-allyl-nicotinaldehyde through a tandem sequence, followed by allylation and subsequent steps .
Industrial Production Methods
Industrial production of nicotine typically involves extraction from tobacco leaves. The leaves are treated with solvents to extract nicotine, which is then purified through distillation and other chemical processes .
化学反応の分析
Types of Reactions
Nicotine undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form nicotine N-oxide, a more polar and water-soluble compound.
Methylation: Nicotine can undergo N-methylation to form quaternary ammonium products.
Conjugation: Nicotine can also undergo N-conjugation reactions, resulting in more water-soluble products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other oxidizing agents.
Methylation: Methylation reactions often involve methyl iodide or other methylating agents.
Conjugation: Conjugation reactions typically involve enzymes that facilitate the addition of conjugating groups.
Major Products
Nicotine N-oxide: Formed through oxidation reactions.
Quaternary Ammonium Products: Formed through methylation reactions.
科学的研究の応用
Nicotine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkaloid chemistry and synthetic methods.
Biology: Studied for its effects on nicotinic acetylcholine receptors and its role in neurotransmission.
Medicine: Investigated for potential therapeutic uses in treating conditions like Parkinson’s disease, Alzheimer’s disease, and depression
Industry: Used in the production of insecticides and as a veterinary vermifuge.
作用機序
Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) located in the brain and other parts of the body . This binding stimulates the release of neurotransmitters, such as dopamine, which leads to its stimulant and addictive properties . Nicotine’s interaction with nAChRs also influences various cellular signaling pathways, contributing to its diverse physiological effects .
類似化合物との比較
Similar Compounds
Cotinine: A major metabolite of nicotine, less potent but still affects nAChRs.
Anabasine: Another alkaloid found in tobacco, structurally similar but less potent.
Neonicotinoids: Synthetic compounds structurally related to nicotine, used as insecticides.
Uniqueness
Nicotine is unique due to its high affinity for nAChRs and its dual stimulant and tranquilizing effects, depending on the mode of administration . Its addictive properties and widespread use in tobacco products also set it apart from other similar compounds .
特性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
341.37 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1/i1D3 |
InChIキー |
SAWAIULJDYFLPD-QPGHRLPYSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
正規SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



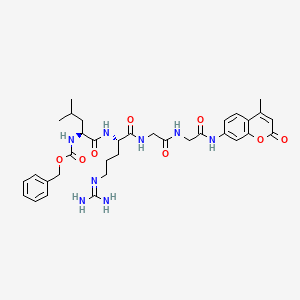


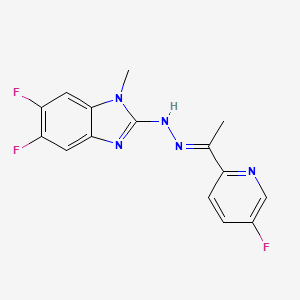

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

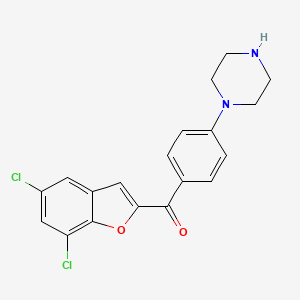
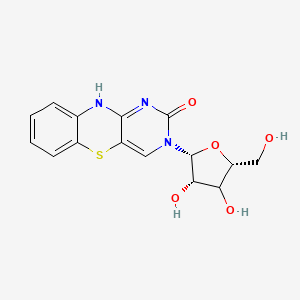
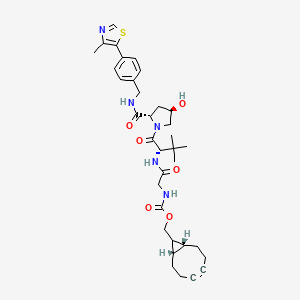
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
